

Hydroxymethylenetanshiquinone: A Technical Overview of its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hydroxymethylenetanshiquinone	
Cat. No.:	B1233200	Get Quote

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This technical guide provides a comprehensive overview of

Hydroxymethylenetanshiquinone, a quinonoid compound of interest to researchers, scientists, and drug development professionals. This document details its fundamental physicochemical properties and delves into the current understanding of its biological activities, including its effects on cancer cells.

Core Physicochemical Data

A foundational aspect of any chemical entity is its unique identifiers and physical properties. For **Hydroxymethylenetanshiquinone**, these are summarized below.

Property	Value
CAS Number	83145-47-5
Molecular Weight	294.30 g/mol

Biological Activity and Mechanisms of Action

While specific in-depth studies on **Hydroxymethylenetanshiquinone** are emerging, research on structurally related quinone compounds provides valuable insights into its potential



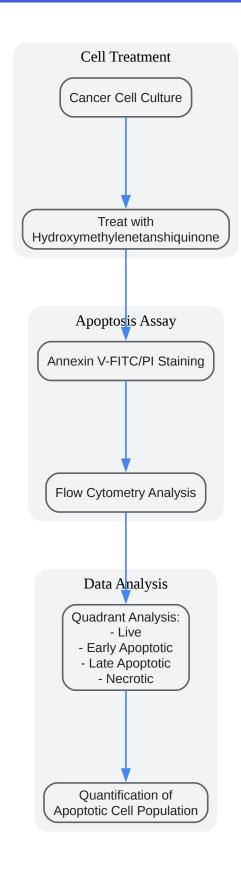
biological effects. These compounds are known to exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Quinone-containing compounds have been shown to trigger this process in cancer cells. The primary mechanism involves the activation of caspase cascades, a family of proteases that execute the apoptotic program. Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, are hallmark indicators of apoptosis induction.

A general experimental workflow for assessing apoptosis is outlined below:





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Fig. 1: General workflow for apoptosis assessment.

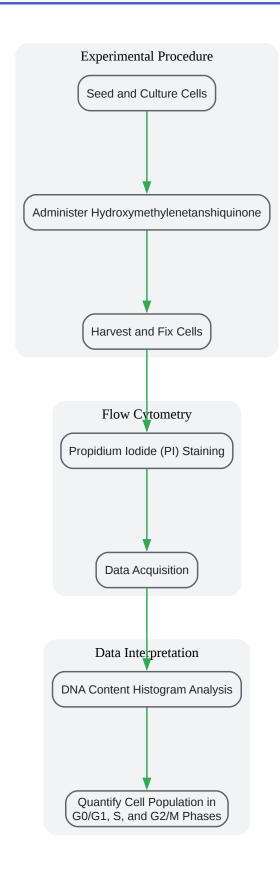


Cell Cycle Arrest

In addition to apoptosis, many anticancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation. Related quinone compounds have been observed to induce cell cycle arrest, often at the G2/M phase. This arrest is typically associated with alterations in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

The logical flow for investigating cell cycle arrest is depicted in the following diagram:





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Fig. 2: Logical flow for cell cycle analysis.

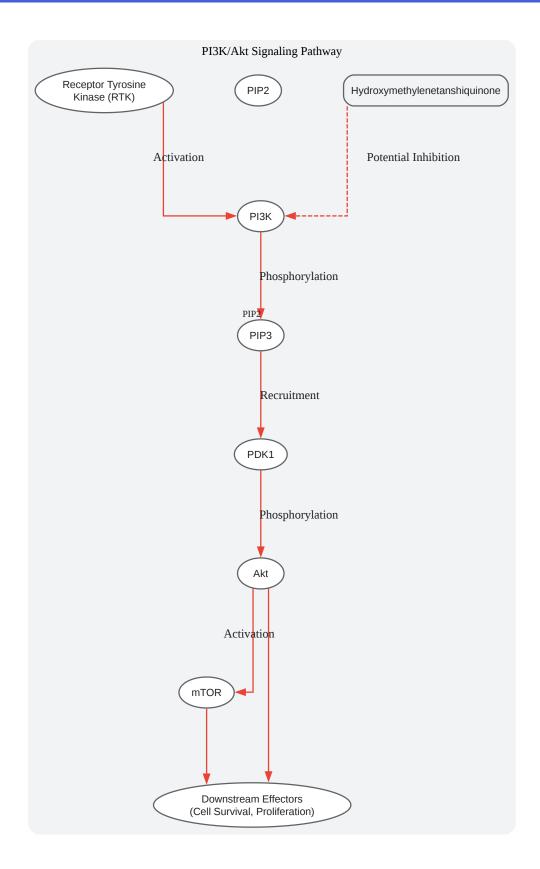


Modulation of Signaling Pathways: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Inhibition of this pathway is a key therapeutic strategy. The effect of a compound on the PI3K/Akt pathway is often assessed by examining the phosphorylation status of Akt and its downstream targets.

A representative signaling pathway diagram illustrating the PI3K/Akt cascade is provided below:





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Fig. 3: Overview of the PI3K/Akt signaling pathway.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. While specific protocols for **Hydroxymethylenetanshiquinone** are not yet widely published, the following sections outline standard procedures for investigating the biological activities discussed above.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of Hydroxymethylenetanshiquinone for 24, 48, or 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation levels of proteins within a specific signaling pathway.

Cell Lysis: Treat cells with Hydroxymethylenetanshiquinone for a specified time, then lyse
the cells in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to a loading control such as β -actin or GAPDH.

Conclusion

Hydroxymethylenetanshiquinone presents itself as a compound of significant interest for further investigation in the field of cancer research. The foundational data on its physicochemical properties, combined with the known biological activities of related quinone structures, provides a strong rationale for in-depth studies into its specific mechanisms of action. The experimental protocols outlined in this guide offer a standardized framework for researchers to explore its potential as a novel therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by Hydroxymethylenetanshiquinone to fully understand its therapeutic potential.

 To cite this document: BenchChem. [Hydroxymethylenetanshiquinone: A Technical Overview of its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:



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